molecular formula C21H12Cl2N2O4 B3501574 2,4-dichloro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide

2,4-dichloro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide

Cat. No. B3501574
M. Wt: 427.2 g/mol
InChI Key: YUDXQZSEPHOMFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide, also known as DCNB, is a chemical compound that has been widely used in scientific research. This compound has been used in various fields of research, including pharmacology, biochemistry, and toxicology. DCNB is a potent inhibitor of cyclic nucleotide phosphodiesterases (PDEs), which are enzymes that play a crucial role in the regulation of intracellular levels of cyclic nucleotides.

Mechanism of Action

2,4-dichloro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide is a potent inhibitor of PDEs, which are enzymes that hydrolyze cyclic nucleotides. 2,4-dichloro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide inhibits PDEs by binding to the active site of the enzyme and preventing the hydrolysis of cyclic nucleotides. This leads to an increase in the intracellular levels of cyclic nucleotides, which in turn activates downstream signaling pathways. The exact mechanism of action of 2,4-dichloro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide on PDEs is not fully understood, but it is believed to involve the formation of a covalent bond between 2,4-dichloro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide and the active site of the enzyme.
Biochemical and Physiological Effects:
2,4-dichloro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of cyclic nucleotides in various tissues and cell types. 2,4-dichloro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide has been shown to have a positive inotropic effect on the heart, which means that it increases the force of contraction of the heart muscle. 2,4-dichloro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide has also been shown to have bronchodilator effects, which means that it relaxes the smooth muscle in the airways and improves breathing. 2,4-dichloro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide has been shown to have anticonvulsant effects, which means that it reduces the severity and frequency of seizures in animal models.

Advantages and Limitations for Lab Experiments

2,4-dichloro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of PDEs, which makes it a valuable tool for the study of cyclic nucleotide signaling pathways. 2,4-dichloro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide is also relatively easy to synthesize and purify, which makes it readily available for use in research. However, there are also some limitations to the use of 2,4-dichloro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide in lab experiments. 2,4-dichloro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide has been shown to have some toxic effects, particularly at high doses. 2,4-dichloro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide can also be difficult to solubilize in aqueous solutions, which can limit its use in certain experiments.

Future Directions

For the study of 2,4-dichloro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide could include the development of new PDE inhibitors, investigation of the role of PDEs in the regulation of other intracellular signaling pathways, and the use of 2,4-dichloro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide in the development of new drugs for the treatment of various diseases.

Scientific Research Applications

2,4-dichloro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide has been used in various scientific research applications. It has been used as a tool in the study of cyclic nucleotide signaling pathways. 2,4-dichloro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide has been used to investigate the role of PDEs in the regulation of intracellular levels of cyclic nucleotides in various tissues and cell types. 2,4-dichloro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide has been used to study the effects of PDE inhibitors on the function of various organs, including the heart, lungs, and brain. 2,4-dichloro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide has also been used to investigate the role of cyclic nucleotides in the regulation of ion channels and neurotransmitter release.

properties

IUPAC Name

2,4-dichloro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Cl2N2O4/c22-13-6-7-15(17(23)8-13)21(26)24-18-9-14(25(27)28)10-20-16(18)11-19(29-20)12-4-2-1-3-5-12/h1-11H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDXQZSEPHOMFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3O2)[N+](=O)[O-])NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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